5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
Description
5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 5-position, a methyl group at the nitrogen atom, and a piperidin-4-ylmethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water and stability.
Properties
IUPAC Name |
5-ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-3-11-8-15-13(16-9-11)17(2)10-12-4-6-14-7-5-12;;/h8-9,12,14H,3-7,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLKKIXMIYKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N(C)CC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by cyclization.
Substitution Reactions:
N-Methylation: The methyl group is introduced at the nitrogen atom using methyl iodide or dimethyl sulfate.
Attachment of Piperidin-4-ylmethyl Group: This step involves the nucleophilic substitution of the pyrimidine ring with piperidin-4-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various alkylated or acylated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to nucleic acids and proteins makes it a candidate for research in molecular biology and biochemistry.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them potential leads for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding, leading to changes in cellular processes and pathways. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-N-methylpyrimidin-2-amine: Lacks the piperidin-4-ylmethyl group, resulting in different chemical and biological properties.
N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Lacks the ethyl group at the 5-position, which may affect its reactivity and interactions.
5-Ethylpyrimidin-2-amine: Lacks both the methyl and piperidin-4-ylmethyl groups, leading to significantly different properties.
Uniqueness
The presence of both the piperidin-4-ylmethyl group and the ethyl group at the 5-position in 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine makes it unique. These substitutions confer specific steric and electronic properties that influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
